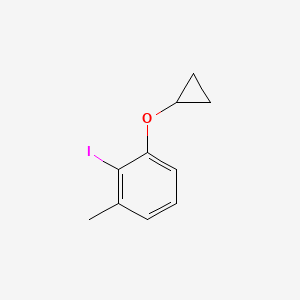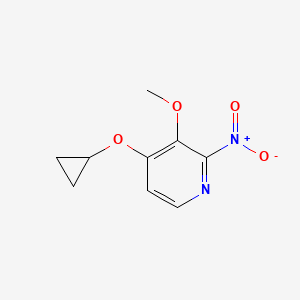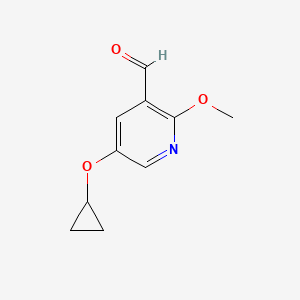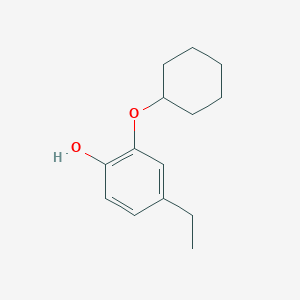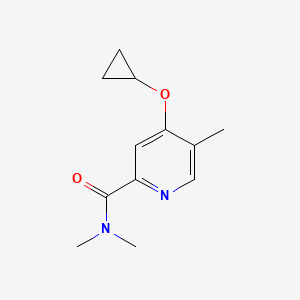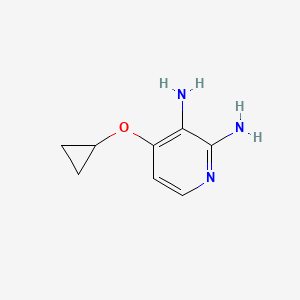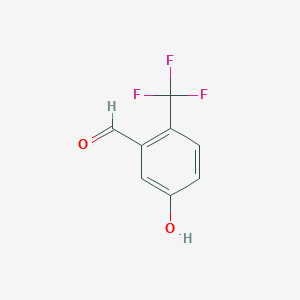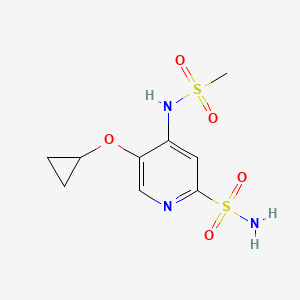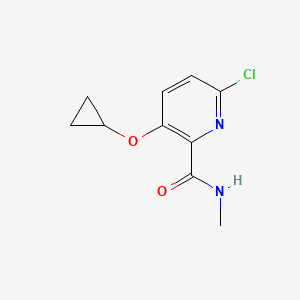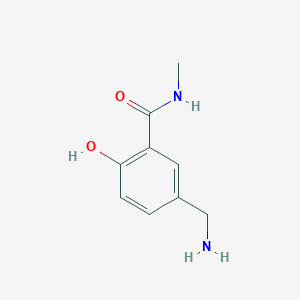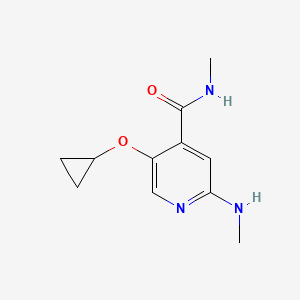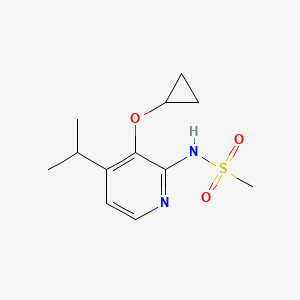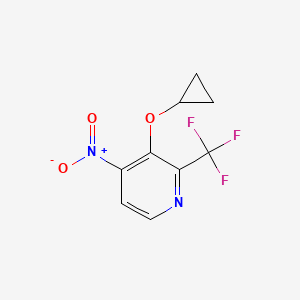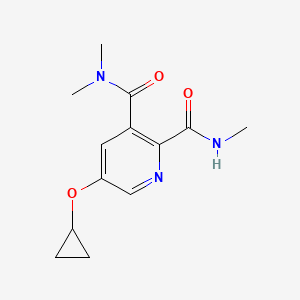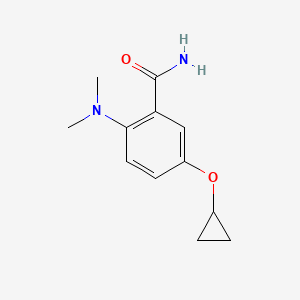
5-Cyclopropoxy-2-(dimethylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-(dimethylamino)benzamide: is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound features a cyclopropoxy group attached to the benzene ring, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-(dimethylamino)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the direct condensation of benzoic acids and amines.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through nucleophilic substitution reactions, where a suitable cyclopropylating agent reacts with the benzamide core under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to the corresponding amine.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Cyclopropoxy-2-(dimethylamino)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: It may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial effects .
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-(dimethylamino)benzamide is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyclopropoxy and dimethylamino groups may play a role in binding to these targets, influencing their activity and leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Aminobenzamide Derivatives: These compounds share the benzamide core but differ in their substituents, leading to variations in biological activity.
3-Acetoxy-2-methylbenzamide: This compound has a similar structure but with an acetoxy group instead of a cyclopropoxy group, which can alter its chemical and biological properties.
Uniqueness: 5-Cyclopropoxy-2-(dimethylamino)benzamide is unique due to the presence of the cyclopropoxy group, which can impart distinct steric and electronic effects. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H16N2O2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-(dimethylamino)benzamide |
InChI |
InChI=1S/C12H16N2O2/c1-14(2)11-6-5-9(16-8-3-4-8)7-10(11)12(13)15/h5-8H,3-4H2,1-2H3,(H2,13,15) |
InChI-Schlüssel |
ICNXTFFIFQJYRK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C(C=C1)OC2CC2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


